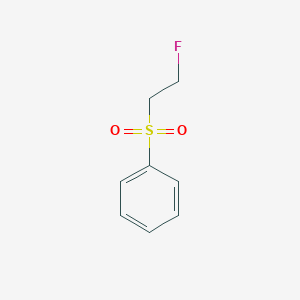
(2-Fluoroethanesulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoroethanesulfonyl)benzene is an organic compound that features a benzene ring substituted with a fluoroethanesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoroethanesulfonyl)benzene typically involves the sulfonation of benzene followed by the introduction of a fluoroethane group. One common method is the electrophilic aromatic substitution reaction where benzene reacts with sulfur trioxide or concentrated sulfuric acid to form benzenesulfonic acid. This intermediate can then be reacted with 2-fluoroethane under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Fluoroethanesulfonyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in further substitution reactions with electrophiles.
Nucleophilic Aromatic Substitution: The fluoroethanesulfonyl group can be replaced by nucleophiles under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and acids (e.g., H₂SO₄).
Nucleophilic Substitution: Reagents such as sodium amide (NaNH₂) in liquid ammonia can be used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield various substituted benzene derivatives, while nucleophilic substitution can produce compounds with different functional groups replacing the fluoroethanesulfonyl group.
Applications De Recherche Scientifique
(2-Fluoroethanesulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of (2-Fluoroethanesulfonyl)benzene involves its ability to participate in electrophilic and nucleophilic substitution reactions. The fluoroethanesulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. This can affect the compound’s interactions with various molecular targets and pathways, making it useful in the design of bioactive molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic Acid: Similar in structure but lacks the fluoroethane group.
Fluorobenzene: Contains a fluorine atom directly attached to the benzene ring.
Ethanesulfonylbenzene: Similar but without the fluorine substitution.
Uniqueness
(2-Fluoroethanesulfonyl)benzene is unique due to the presence of both a fluoroethane and a sulfonyl group, which imparts distinct chemical properties.
Propriétés
Numéro CAS |
51303-72-1 |
|---|---|
Formule moléculaire |
C8H9FO2S |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
2-fluoroethylsulfonylbenzene |
InChI |
InChI=1S/C8H9FO2S/c9-6-7-12(10,11)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clé InChI |
KSSCPGBAPDVQEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)CCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14671743.png)
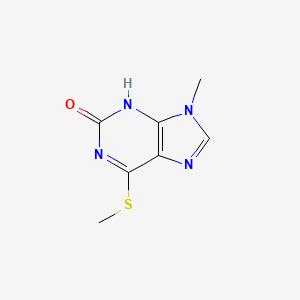
![Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate](/img/structure/B14671755.png)
![Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]-](/img/structure/B14671773.png)

![2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane](/img/structure/B14671781.png)
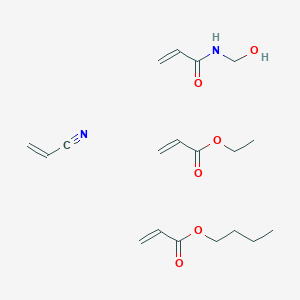


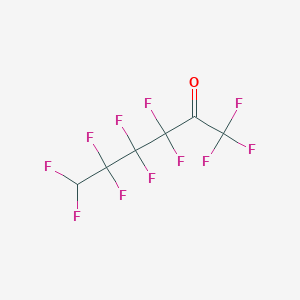
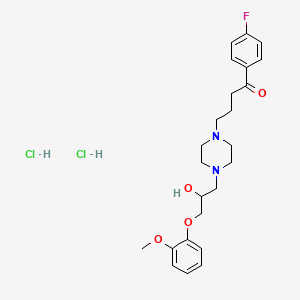
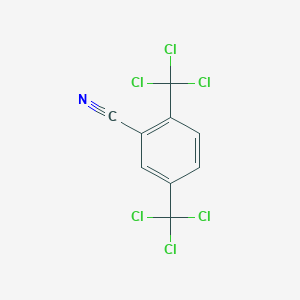
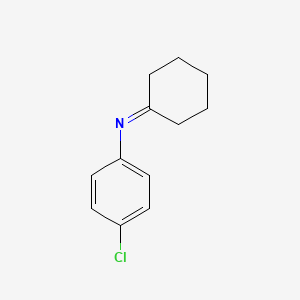
![4-[2-(4-Methylphenyl)hydrazinylidene]-2-[(E)-(phenylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B14671815.png)
